3-(2-Fluoro-5-methylphenyl)-4-methyl-1h-pyrazol-5-amine
CAS No.:
Cat. No.: VC18268260
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12FN3 |
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Molecular Weight | 205.23 g/mol |
IUPAC Name | 5-(2-fluoro-5-methylphenyl)-4-methyl-1H-pyrazol-3-amine |
Standard InChI | InChI=1S/C11H12FN3/c1-6-3-4-9(12)8(5-6)10-7(2)11(13)15-14-10/h3-5H,1-2H3,(H3,13,14,15) |
Standard InChI Key | NNSGPIGRTHAODY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)F)C2=C(C(=NN2)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-(2-Fluoro-5-methylphenyl)-4-methyl-1H-pyrazol-5-amine has the molecular formula C₁₁H₁₂FN₃ and a molecular weight of 205.23 g/mol. The compound belongs to the pyrazole family, a class of heterocyclic aromatic organic compounds distinguished by a five-membered ring containing two adjacent nitrogen atoms. Its structure comprises a pyrazole ring substituted with a 2-fluoro-5-methylphenyl group at position 3 and a methyl group at position 4 (Figure 1) .
Table 1: Key Chemical Identifiers
The InChI key serves as a unique identifier for computational studies, enabling precise database searches and molecular modeling. Notably, structural isomers such as 3-(5-fluoro-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine exhibit identical molecular weights but differ in the positioning of substituents on the phenyl ring, which can significantly alter physicochemical and biological properties .
Synthesis and Optimization Strategies
General Synthetic Routes
The synthesis of 3-(2-Fluoro-5-methylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves a multi-step process starting with the formation of the pyrazole core. A common approach involves the condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds, followed by selective functionalization of the phenyl ring. For example:
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Ring Formation: Hydrazine reacts with a fluorinated β-keto ester to yield the pyrazole backbone.
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Substitution: Introduction of methyl groups via alkylation or Friedel-Crafts reactions.
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Purification: Recrystallization or column chromatography to isolate the target compound.
Table 2: Critical Synthesis Parameters
Parameter | Optimal Condition | Impact on Yield |
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Temperature | 80–100°C | Maximizes cyclization |
Solvent | Dimethylformamide (DMF) | Enhances solubility |
Reaction Time | 6–8 hours | Balances completion vs. degradation |
Challenges in Synthesis
Key challenges include achieving regioselectivity in pyrazole ring formation and minimizing side reactions such as over-alkylation. The fluorine atom’s electronegativity also necessitates careful control of reaction conditions to prevent defluorination.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents like DMSO and DMF but limited solubility in water . Stability studies indicate that it remains intact under ambient conditions but may degrade under prolonged exposure to light or acidic environments .
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum shows distinct peaks for the aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and amine protons (δ 4.5–5.0 ppm).
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MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 205.23.
Biological Activities and Mechanisms
Mechanism of Action
The fluorine atom enhances electron-withdrawing effects, increasing the compound’s affinity for enzymatic active sites. Molecular docking studies reveal interactions with COX-2’s hydrophobic pocket via hydrogen bonding and van der Waals forces.
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for developing COX-2-selective inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs. Derivatives with modified substituents are being explored to improve potency and bioavailability.
Agrochemistry
Pyrazole derivatives are investigated as herbicides and fungicides, leveraging their ability to disrupt plant enzymatic pathways.
Research Gaps
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Toxicological Profiles: Acute and chronic toxicity data are lacking.
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Structure-Activity Relationships (SAR): Systematic studies are needed to correlate substituent patterns with biological efficacy.
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